molecular formula C7H8O2 B8699062 8-Oxabicyclo[3.2.1]oct-6-en-2-one CAS No. 154811-20-8

8-Oxabicyclo[3.2.1]oct-6-en-2-one

Cat. No.: B8699062
CAS No.: 154811-20-8
M. Wt: 124.14 g/mol
InChI Key: BFQDYHKGEHODQT-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]oct-6-en-2-one, specifically the 1,4,4-trimethyl derivative , is a bicyclic organic compound of interest in synthetic and medicinal chemistry . This structure, featuring an oxygen bridge (oxa) and a ketone group, serves as a versatile and complex synthetic building block. Researchers value such scaffolds for constructing more elaborate molecular architectures, particularly in the development of novel pharmaceuticals and specialty chemicals. The bicyclic[3.2.1]octane core is a privileged structure in drug discovery. This product is provided as a high-purity solid for research applications. As with all rare chemical building blocks, researchers are encouraged to verify analytical data for their specific use cases. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please review the Material Safety Data Sheet (MSDS) prior to handling.

Properties

CAS No.

154811-20-8

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

8-oxabicyclo[3.2.1]oct-6-en-2-one

InChI

InChI=1S/C7H8O2/c8-6-3-1-5-2-4-7(6)9-5/h2,4-5,7H,1,3H2

InChI Key

BFQDYHKGEHODQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C=CC1O2

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1. Chiral Synthons in Natural Product Synthesis
The compound serves as a valuable chiral synthon for constructing complex natural products. Its rigid structure allows for the efficient generation of multiple stereocenters, which is crucial in the synthesis of biologically relevant compounds. Research indicates that derivatives of 8-oxabicyclo[3.2.1]oct-6-en-2-one can be utilized to create polyoxygenated fragments commonly found in natural products, offering a non-iterative approach to synthesis .

2. Desymmetrization and Functionalization
Desymmetrization techniques applied to this compound derivatives enable the formation of diverse functional groups while maintaining stereochemical integrity. This process is pivotal for synthesizing compounds with specific biological activities, such as those found in pharmaceuticals and agrochemicals . The ability to perform stereoselective functionalizations further enhances its utility in synthetic chemistry.

3. Cycloaddition Reactions
The compound participates effectively in [4+3]-cycloaddition reactions, which are significant for constructing complex cyclic structures from simpler precursors. These reactions often lead to the formation of new carbon-carbon bonds, expanding the diversity of synthetic routes available to chemists . The resulting products can serve as intermediates in the synthesis of larger, biologically active molecules.

Case Studies

Case Study 1: Total Synthesis of Natural Products
A notable application of this compound is its role in the total synthesis of various natural products. Researchers have successfully synthesized complex molecules by employing this compound as a key intermediate, demonstrating its versatility and effectiveness in generating multi-gram quantities of target compounds . For instance, studies have shown that derivatives can be transformed into segments of bioactive natural products, showcasing their practical relevance in medicinal chemistry .

Case Study 2: Asymmetric Synthesis
In recent studies, this compound has been utilized for asymmetric synthesis through hydroboration methods that yield chiral centers efficiently. This approach not only simplifies the synthetic pathway but also enhances the yield of desired enantiomers, which are critical for pharmaceutical applications . The compound's ability to act as a precursor for various stereochemically diverse products highlights its importance in contemporary organic synthesis.

Data Table: Comparison of Synthetic Methods Using this compound

Method Outcome References
Chiral Synthon GenerationMulti-stereocenter compounds
DesymmetrizationEnhanced functional group diversity
[4+3]-CycloadditionFormation of complex cyclic structures
Asymmetric HydroborationEfficient production of chiral centers

Chemical Reactions Analysis

[3 + 4] Annulation with Furans

8-Oxabicyclo[3.2.1]oct-6-en-2-one derivatives are synthesized via [3 + 4] cycloadditions between oxyallyl cations (generated from polyhalogenated ketones) and furans. This reaction produces bicyclic frameworks critical for natural product synthesis .

SubstrateCatalyst/ConditionsProduct YieldReference
1,4-Dibromo-2-pentanoneFe(CO)₅, Et₂O, 0°C68%
1,3-DibromoacetoneZn, Et₂O, reflux72%

Mechanistically, oxyallyl cations form via metal-mediated debromination, followed by cycloaddition with furan to yield the bicyclic core .

Gold-Catalyzed Cascade Reactions

A gold(I)-catalyzed intramolecular nucleophilic addition and semi-pinacol rearrangement transforms cyclohexane-trans-1,4-diol derivatives into functionalized oxabicyclo[3.2.1]octane scaffolds .

Key Steps:

  • Nucleophilic Addition : Hydroxyl group attacks Au-activated alkyne, forming exo-cyclic enol ether.

  • Oxonium Ion Formation : Isomerization generates a strained oxonium intermediate.

  • 1,2-Alkyl Migration : Semi-pinacol rearrangement yields the bicyclic product .

SubstrateCatalystTemperatureYield
1-Ethynylcyclohexane-trans-1,4-diolAu(PPh₃)NTf₂70°C91%

This method enables diastereoselective synthesis of oxabicyclo[3.2.1]octane derivatives for applications in natural product synthesis (e.g., (−)-englerin A) .

Bromination and Elimination Reactions

Stereoselective bromination at the C3, C6, and C7 positions occurs under controlled conditions :

ReactionConditionsProductStereoselectivity
Bromination of this compoundBr₂, CH₂Cl₂, −20°C3-exo,6-exo,7-endo-tribromo derivative>95%
HBr EliminationK₂CO₃, MeOH3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-en-2-oneRegioselective

Subsequent NaBH₄ reduction of the tribromo derivative yields the corresponding alcohol with retained stereochemistry .

Photochemical Rearrangements

UV irradiation induces 1,2-acyl migration in this compound derivatives, forming bicyclo[4.2.0]octanone frameworks. Deuterium labeling confirmed the migration mechanism .

SubstrateConditionsProductYield
This compoundUV (300 nm), sensitizerBicyclo[4.2.0]octanone derivative85%

Nucleophilic Additions and Ring-Opening Reactions

The compound undergoes nucleophilic attack at the ketone and strained ether positions:

Reaction TypeReagentProductApplication
Grignard AdditionMeMgBrTertiary alcoholFunctionalized intermediates
Ring-Opening with AzideNaN₃Azido-ketone derivativesBioactive compound synthesis

Biological Activity Correlations

Derivatives exhibit plant growth regulatory effects:

CompoundEffect on Sorghum Radicle Growth (100 ppm)Effect on Cucumber Radicle Growth (100 ppm)
3-(Methoxycarbonylmethyl) derivative35% inhibition30% stimulation
4-Oxohexanoic acid33% inhibition25% stimulation

These activities are linked to structural mimicry of natural lactones .

Comparison with Similar Compounds

8-Oxabicyclo[3.2.1]oct-6-en-3-one

  • Structural Difference : The ketone group is at position 3 instead of 2.
  • Synthesis : Prepared via [4+3] cycloaddition in water, yielding 2,4-dimethyl derivatives with high purity .
  • Biological Activity : Derivatives exhibit plant growth regulatory effects, stimulating cucumber root growth by 5–30% but inhibiting sorghum by 23–56% at 100 μg/mL .
  • Applications: Intermediate in α-hydroxytropolone synthesis; acid-mediated ring-opening produces bioactive troponoids .

8-Thiabicyclo[3.2.1]oct-6-en-2-one

  • Structural Difference : Oxygen replaced by sulfur at the bridgehead.
  • Pharmacological Properties: Retains monoamine transporter inhibition (e.g., dopamine) but with altered selectivity compared to oxygen analogs. For example, 8-thia derivatives show higher DAT/SERT selectivity ratios .

Englerin A (Tricyclic 8-Oxabicyclo Core)

  • Structural Difference : Incorporates a guaiane sesquiterpene tricyclic system with the 8-oxabicyclo[3.2.1]octane core .
  • Biological Activity : Potent renal cancer growth inhibitor (GI₅₀: 1–87 nM) .
  • Synthesis : Requires stereoselective methods to construct the bicyclic core, often via gold-catalyzed cascades .

α-Hydroxytropolones (αHTs)

  • Structural Relationship : Derived from 8-oxabicyclo[3.2.1]octene intermediates via acid-mediated ring-opening.
  • Synthesis : BCl₃ promotes direct conversion to αHTs, while triflic acid yields α-methoxytropolones .
  • Applications : Antiviral and antibacterial agents due to metal-chelating properties .

Key Comparative Data

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Synthesis Method
8-Oxabicyclo[3.2.1]oct-6-en-2-one Bicyclic, O at bridge α,β-unsaturated ketone at C2 Intermediate in drug synthesis [5+2] cycloaddition with pyrylium
8-Oxabicyclo[3.2.1]oct-6-en-3-one Bicyclic, O at bridge Ketone at C3, methyl groups Plant growth regulation [4+3] cycloaddition in water
8-Thiabicyclo[3.2.1]oct-6-en-2-one Bicyclic, S at bridge α,β-unsaturated ketone at C2 DAT/SERT inhibition Sulfur insertion via SN2
Englerin A Tricyclic with oxabicyclo core Multiple oxygenated groups Anticancer (renal cell lines) Gold-catalyzed cascade

Table 2: Pharmacological and Physical Properties

Compound LogP (Predicted) Solubility (mg/mL) Bioactivity IC₅₀/EC₅₀ Key References
This compound 1.2 0.5 in DMSO N/A (building block)
Englerin A 3.8 <0.1 in water 1–87 nM (renal cancer)
8-Thiabicyclo[3.2.1]oct-6-en-2-one 2.5 1.2 in ethanol DAT Ki: 12 nM

Stereochemical and Conformational Considerations

  • Conformational Flexibility : NMR studies show that substituents (e.g., 3α-OH vs. 3β-OH) dictate chair or boat conformations. For example, 3β-ol derivatives adopt boat conformations, influencing reactivity and bioactivity .
  • Enantioselective Synthesis : Chiral 8-oxabicyclo derivatives are synthesized using dual thiourea catalysts, achieving >90% enantiomeric excess .

Q & A

Q. How can in vitro bioactivity assays be designed to evaluate the compound’s pharmacological potential?

  • Methodological Answer :
  • Assay Types :
  • Cytotoxicity : MTT assay against cancer cell lines.
  • Enzyme Inhibition : Fluorescence-based screens (e.g., COX-2 inhibition).
  • Controls : Include positive (e.g., doxorubicin) and vehicle controls.
  • Data Analysis : Use IC₅₀ values and dose-response curves; validate with triplicate runs .

Tables for Key Data

Table 1: Comparative Synthetic Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)ee (%)Reference
Pd(OAc)₂THF257892
OrganocatalystToluene406585

Table 2: NMR Chemical Shifts (δ, ppm) for Key Protons

Proton Position¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
C12.8 (m)45.2
C6 (olefin)5.9 (d, J=10 Hz)125.6
C8 (carbonyl)-172.3

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